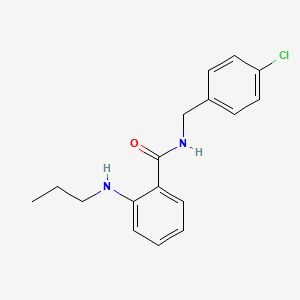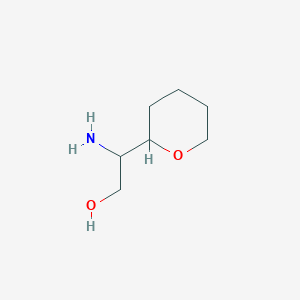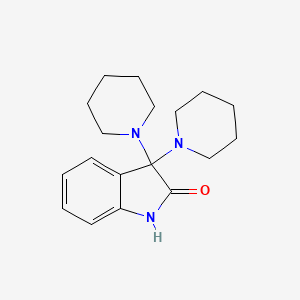![molecular formula C24H17N3 B13096663 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole CAS No. 10307-62-7](/img/structure/B13096663.png)
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole is a compound belonging to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole typically involves the cycloaddition reaction of azides and alkynes, a method commonly referred to as “click chemistry.” This reaction is highly efficient and regioselective, often yielding the desired triazole product in high purity and yield . The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced triazole derivatives. Substitution reactions can result in a variety of substituted triazole compounds with different functional groups .
Scientific Research Applications
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s interaction with receptors can modulate signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties but different biological activities.
1,2,4-Triazole: Another isomer with distinct reactivity and applications.
Benzotriazole: A structurally related compound used in corrosion inhibitors and antifreeze formulations.
Uniqueness
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole stands out due to its unique styrylphenyl and naphtho[1,2-d][1,2,3]triazole moieties, which confer specific chemical and biological properties
Properties
CAS No. |
10307-62-7 |
|---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]phenyl]benzo[e]benzotriazole |
InChI |
InChI=1S/C24H17N3/c1-2-6-18(7-3-1)10-11-19-12-15-21(16-13-19)27-25-23-17-14-20-8-4-5-9-22(20)24(23)26-27/h1-17H/b11-10+ |
InChI Key |
JAONWSWNLZLNFS-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)

![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)





